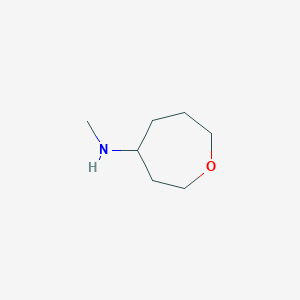![molecular formula C15H9ClF3NO3 B15303449 4'-Chloro-4-(2,2,2-trifluoroacetamido)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15303449.png)
4'-Chloro-4-(2,2,2-trifluoroacetamido)-[1,1'-biphenyl]-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Chloro-4-(2,2,2-trifluoroacetamido)-[1,1’-biphenyl]-3-carboxylic acid is a complex organic compound that features a biphenyl core substituted with chloro, trifluoroacetamido, and carboxylic acid groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chloro-4-(2,2,2-trifluoroacetamido)-[1,1’-biphenyl]-3-carboxylic acid typically involves multiple steps. One common route includes the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura cross-coupling reaction, where a halogenated benzene derivative reacts with a boronic acid derivative in the presence of a palladium catalyst.
Introduction of Functional Groups: The chloro, trifluoroacetamido, and carboxylic acid groups are introduced through various substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4’-Chloro-4-(2,2,2-trifluoroacetamido)-[1,1’-biphenyl]-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form different derivatives.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield carboxylate salts or esters, while reduction can produce primary amines or alcohols.
Aplicaciones Científicas De Investigación
4’-Chloro-4-(2,2,2-trifluoroacetamido)-[1,1’-biphenyl]-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Mecanismo De Acción
The mechanism by which 4’-Chloro-4-(2,2,2-trifluoroacetamido)-[1,1’-biphenyl]-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The trifluoroacetamido group can form strong hydrogen bonds with proteins, potentially inhibiting their activity. The chloro and carboxylic acid groups can also participate in various interactions, affecting the compound’s overall bioactivity .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-2-(trifluoromethyl)phenylboronic acid: Similar in structure but lacks the biphenyl core.
3-(Trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group but differs in the position and absence of other functional groups.
Propiedades
Fórmula molecular |
C15H9ClF3NO3 |
|---|---|
Peso molecular |
343.68 g/mol |
Nombre IUPAC |
5-(4-chlorophenyl)-2-[(2,2,2-trifluoroacetyl)amino]benzoic acid |
InChI |
InChI=1S/C15H9ClF3NO3/c16-10-4-1-8(2-5-10)9-3-6-12(11(7-9)13(21)22)20-14(23)15(17,18)19/h1-7H,(H,20,23)(H,21,22) |
Clave InChI |
XHKHZXHTFIJZMC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC(=C(C=C2)NC(=O)C(F)(F)F)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[2-(2,5-dichlorothiophen-3-yl)ethyl]guanidine hydrochloride](/img/structure/B15303419.png)


![1-[3-Bromo-4-(2-methoxyethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B15303448.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(2-chloro-4-methylphenyl)propanoic acid](/img/structure/B15303452.png)





